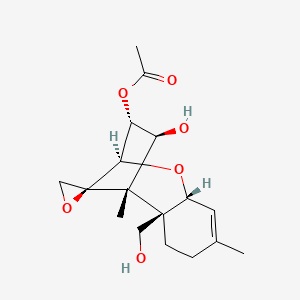

3-Acetoxyscirpene-4,15-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

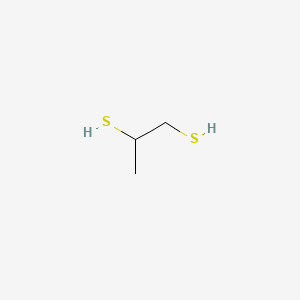

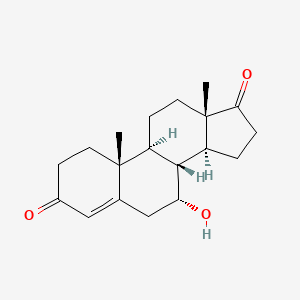

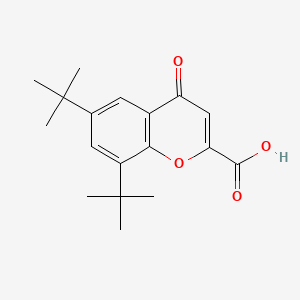

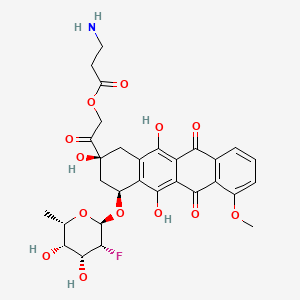

3-Acetoxyscirpene-4, 15-diol belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. 3-Acetoxyscirpene-4, 15-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-acetoxyscirpene-4, 15-diol is primarily located in the cytoplasm. 3-Acetoxyscirpene-4, 15-diol is a potentially toxic compound.

Wissenschaftliche Forschungsanwendungen

Microbial Metabolism and Production

3-Acetoxyscirpene-4,15-diol can be produced by the metabolic processes of certain fungi. For instance, Fusarium oxysporum f.sp. vasinfectum (ATCC 7808) can form 3-acetoxyscirpene-4,15-diol from anguidine, through intermediates like triacetoxyscirpene and diacetoxyscirpenol derivatives. This metabolic pathway highlights the potential for utilizing microbial systems in producing specific chemical compounds (Claridge & Schmitz, 1979).

Analytical Method Development

Research has also focused on developing analytical methods for determining various forms of diacetoxyscirpenol, including 3-acetoxyscirpene-4,15-diol. An example is the development of a method for the simultaneous determination of diacetoxyscirpenol and its modified forms, which can be applied to various cereals (Yoshinari et al., 2018).

Apoptosis Induction in Cell Studies

Studies on acetoxyscirpenol mycotoxins, including derivatives of 3-acetoxyscirpene-4,15-diol, have shown their ability to induce apoptosis in human cell lines. These compounds can disrupt mitochondrial membrane potential and activate apoptotic pathways, demonstrating potential applications in cell biology and pharmacological research (Lee, Park, & Kim, 2006).

Mycotoxin Research

The compound is part of the broader study of scirpentriol and its derivatives, which are type-A trichothecene toxins produced by Fusarium fungi. This research area focuses on understanding the structure, biosynthesis, and toxicity of these compounds, which have significant implications for food safety and public health (Schollenberger, Drochner, & Müller, 2007).

Comparative Toxicology

Comparative toxicity studies of scirpentriol and its derivatives, including 3-acetoxyscirpene-4,15-diol, provide insights into the acute and chronic toxicity of these compounds. Such studies are crucial for assessing risks related to food contamination and for developing safety standards (Richardson & Hamilton, 1990).

Chemical Synthesis and Structural Studies

Research in organic chemistry has explored the synthesis and structural reassignment of compounds related to 3-acetoxyscirpene-4,15-diol. Such studies contribute to the field of chemical synthesis, providing pathways to create complex molecules for various applications (Corminboeuf, Overman, & Pennington, 2003).

Eigenschaften

CAS-Nummer |

70402-13-0 |

|---|---|

Produktname |

3-Acetoxyscirpene-4,15-diol |

Molekularformel |

C17H24O6 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

[(1S,2R,7R,9R,10R,11S,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(22-10(2)19)13(20)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1 |

InChI-Schlüssel |

NFFRTZSZVQIMDJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |

Kanonische SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |

Synonyme |

3-acetoxyscirpene-4,15-diol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)